Methyl 6'-amino-3'-benzoyl-5'-cyano-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-2'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6’-amino-3’-benzoyl-5’-cyano-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-2’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6’-amino-3’-benzoyl-5’-cyano-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-2’-carboxylate typically involves multi-step organic reactions. One common method is the cyclocondensation reaction, where an indole derivative reacts with a cyanoacetamide and a benzoyl chloride under basic conditions. The reaction is usually carried out in a polar solvent like ethanol or methanol, and a base such as potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6’-amino-3’-benzoyl-5’-cyano-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-2’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano or benzoyl groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Methyl 6’-amino-3’-benzoyl-5’-cyano-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-2’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 6’-amino-3’-benzoyl-5’-cyano-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-2’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and have been studied for their pharmacological properties.
Indole derivatives: Compounds with an indole core structure that exhibit various biological activities.
Uniqueness
Methyl 6’-amino-3’-benzoyl-5’-cyano-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-2’-carboxylate is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability and reactivity, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C22H15N3O5 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
methyl 6'-amino-3'-benzoyl-5'-cyano-2-oxospiro[1H-indole-3,4'-pyran]-2'-carboxylate |
InChI |
InChI=1S/C22H15N3O5/c1-29-20(27)18-16(17(26)12-7-3-2-4-8-12)22(14(11-23)19(24)30-18)13-9-5-6-10-15(13)25-21(22)28/h2-10H,24H2,1H3,(H,25,28) |
InChI Key |
BGDHOSHYKAPYCN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C#N)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.